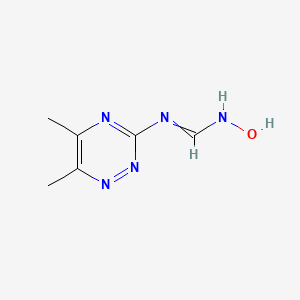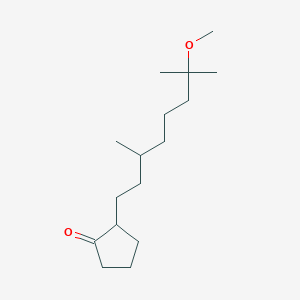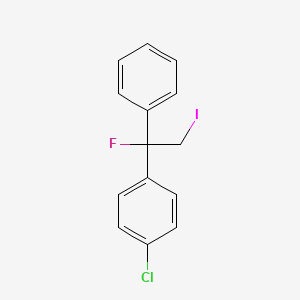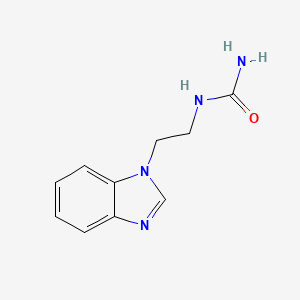![molecular formula C14H16N2OS B14599786 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine CAS No. 58841-31-9](/img/structure/B14599786.png)
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with an ethoxy group and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrophenol with 2-bromoethyl phenyl sulfide under basic conditions to form 4-(2-phenylsulfanylethoxy)nitrobenzene. This intermediate is then reduced to 4-(2-phenylsulfanylethoxy)aniline using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or proteins, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Phenylsulfanylethoxy)aniline: Similar structure but lacks the diamine functionality.
4-(2-Phenylsulfanylethoxy)nitrobenzene: An intermediate in the synthesis of the target compound.
4-(2-Phenylsulfanylethoxy)benzenesulfonamide: Contains a sulfonamide group instead of a diamine.
Uniqueness
4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine is unique due to the presence of both the phenylsulfanyl and diamine groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58841-31-9 |
|---|---|
Formule moléculaire |
C14H16N2OS |
Poids moléculaire |
260.36 g/mol |
Nom IUPAC |
4-(2-phenylsulfanylethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2OS/c15-13-7-6-11(10-14(13)16)17-8-9-18-12-4-2-1-3-5-12/h1-7,10H,8-9,15-16H2 |
Clé InChI |
FVJLYUFCSZQCRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCOC2=CC(=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)




![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
